Sumatriptan(1+)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H22N3O2S+ |
|---|---|
Molecular Weight |
296.41 g/mol |
IUPAC Name |
dimethyl-[2-[5-(methylsulfamoylmethyl)-1H-indol-3-yl]ethyl]azanium |
InChI |
InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3/p+1 |
InChI Key |
KQKPFRSPSRPDEB-UHFFFAOYSA-O |
SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[NH+](C)C |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CC[NH+](C)C |
Origin of Product |
United States |
Historical Context of Triptan Development and Sumatriptan S Pioneering Role
The journey to discover Sumatriptan (B127528) began in 1972 at Glaxo, spurred by research from the 1960s that indicated a link between migraine and the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). wikipedia.org Scientists observed that during a migraine attack, there was a reduction in platelet 5-HT levels. wikipedia.org This led to the hypothesis that activating 5-HT receptors could alleviate migraine symptoms. However, serotonin itself was unsuitable as a therapeutic due to its widespread effects and numerous side effects. wikipedia.org
The initial research focused on developing a selective agonist for 5-HT receptors. wikipedia.org An early compound, AH24167, unexpectedly caused vasodilation, leading to the identification of the 5-HT7 receptor. wikipedia.org A subsequent compound, AH25086, demonstrated the desired vasoconstrictive effect but had poor oral bioavailability. wikipedia.org These early explorations paved the way for the synthesis of Sumatriptan, which not only possessed the targeted vasoconstrictive properties but also had improved bioavailability. wikipedia.org
Patented in 1982 and approved for medical use in 1991, Sumatriptan marked the inception of the triptan class of drugs. wikipedia.orgmedicalnewstoday.com It was the first selective 5-HT1B/1D receptor agonist developed specifically for the acute treatment of migraine. openaccessjournals.comijnrd.org Its introduction was hailed as a revolutionary breakthrough in headache medicine, offering a targeted approach to a condition that had long been managed with less specific and often less effective treatments. medicalnewstoday.commigrainecanada.org The success of Sumatriptan stimulated extensive pharmaceutical research, leading to the development of a series of "second-generation" triptans, including zolmitriptan (B1197), naratriptan (B1676958), rizatriptan (B1679398), almotriptan (B1666892), eletriptan (B1671169), and frovatriptan. wikipedia.orgopenaccessjournals.com
Significance in Advancing Migraine Pathophysiology Research
The advent of Sumatriptan (B127528) was a watershed moment for migraine research, providing a powerful pharmacological tool to dissect the underlying mechanisms of the disorder. Prior to Sumatriptan, the prevailing theory centered on vasodilation of cranial blood vessels as the primary cause of migraine pain. ijnrd.orgresearchgate.net Sumatriptan's efficacy helped to refine this "vascular theory."
Research demonstrated that Sumatriptan acts as an agonist at 5-HT1B and 5-HT1D receptors. wikipedia.orgnih.gov The 5-HT1B receptors are predominantly located on the smooth muscle of cranial blood vessels, and their activation by Sumatriptan leads to vasoconstriction, counteracting the vasodilation observed during a migraine attack. nih.govlgcstandards.comhres.ca This confirmed the involvement of the vascular system in migraine pathophysiology.
However, the story proved to be more complex. The discovery of 5-HT1D receptors on the peripheral terminals of the trigeminal nerve, which innervates the cranial blood vessels, revealed a "neurogenic" component to migraine. nih.govhres.canih.gov Activation of these presynaptic receptors by Sumatriptan inhibits the release of pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P. ijnrd.orgnih.gov This finding was crucial, as it shifted the focus of migraine pathophysiology from a purely vascular event to a more comprehensive "trigeminovascular" model, incorporating both neural and vascular elements. ijnrd.org
Furthermore, Sumatriptan's ability to decrease the activity of the trigeminal nerve and inhibit transmission through second-order neurons in the trigeminocervical complex provided further evidence for its central nervous system effects. wikipedia.orgopenaccessjournals.com The identification of CGRP's role, in particular, was a major breakthrough, leading to the development of new classes of migraine-specific drugs, including CGRP receptor antagonists and monoclonal antibodies targeting CGRP or its receptor. wikipedia.orgmedicalnewstoday.com
Current Landscape of Academic Research on the Chemical Compound
Classical and Contemporary Synthesis Pathways
The core of most Sumatriptan syntheses lies in the construction of the indole (B1671886) ring system. The classical Fischer indole synthesis and its variations have been widely employed, alongside more contemporary methods aimed at improving yield and efficiency.
Fischer Indole Synthesis and its Variations
The Fischer indole synthesis is a cornerstone in the preparation of many triptans, including Sumatriptan. researchgate.netwikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgyoutube.com
The large-scale industrial synthesis of Sumatriptan often utilizes a Fischer indole disconnection as a key step. youtube.com The general process involves:
Preparation of the Phenylhydrazine Intermediate: This typically starts with a substituted aniline (B41778). For Sumatriptan, the synthesis often begins with a compound already containing the N-methylmethanesulfonamide side chain. beilstein-journals.org The aniline derivative is diazotized using nitrous acid (NaNO2/HCl) and then reduced (e.g., with SnCl2 or sodium dithionite) to form the corresponding phenylhydrazine. nih.govgoogle.com
Formation of the Hydrazone: The resulting phenylhydrazine is then condensed with a suitable carbonyl compound. In the case of Sumatriptan, a common reactant is a protected form of 4-amino-butanal, such as its dimethyl acetal, which is more stable for large-scale handling. youtube.com
Cyclization to the Indole Ring: The formed hydrazone undergoes a colab.wscolab.ws-sigmatropic rearrangement under acidic and heated conditions to form the indole ring. youtube.comchemtube3d.com This step is often the most challenging, with reported yields for the cyclization in Sumatriptan synthesis being relatively low, sometimes around 15%, due to the instability of indole compounds in acidic conditions which can lead to by-product formation. beilstein-journals.orgijnrd.org
Variations of the Fischer Indole Synthesis:
Japp-Klingemann Reaction: This variation offers an alternative route to the necessary hydrazone. It involves the direct coupling of a diazonium salt with a β-ketoester. beilstein-journals.org The resulting hydrazone can then be cyclized under acidic conditions to form the indole. A key advantage of this method is that the resulting indole is substituted at the 2-position with an ester group, which can prevent further unwanted reactions and reduce by-products. beilstein-journals.org A subsequent hydrolysis and decarboxylation sequence yields the final product. beilstein-journals.org
Grandberg Variation: This one-pot sequence is another modification of the Fischer indole synthesis that can establish the indole ring and the pendant amine group in a single operation, although it can be a low-yield process. beilstein-journals.orgresearchgate.net
Alternative Synthetic Routes and Methodological Innovations
To overcome the limitations of the Fischer indole synthesis, such as harsh acidic conditions and low yields, alternative methods have been developed.
Palladium-Catalyzed Intramolecular Coupling: A notable innovation involves the use of a palladium-catalyzed intramolecular coupling reaction to form the indole ring. ijnrd.orggoogle.com This approach avoids the strongly acidic conditions of the traditional Fischer method, leading to enhanced reaction stability, fewer by-products (especially polymers), and improved yields of the cyclization step. ijnrd.orggoogle.com The general strategy involves constructing a precursor molecule with appropriately positioned groups that can be cyclized using a zero-valent palladium catalyst. ijnrd.orggoogle.com
Heck Coupling: The Heck reaction has also been employed in the synthesis of triptan analogs, demonstrating its utility in forming key carbon-carbon bonds within the indole scaffold. beilstein-journals.org For instance, in the synthesis of a conformationally restricted analog of Sumatriptan, an intramolecular Heck reaction was a cornerstone of the synthetic strategy. colab.ws
Impurity Profiling and Control in Chemical Manufacturing
The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. google.comresearchgate.net During the synthesis of Sumatriptan, several process-related and degradation impurities can be formed.
The Fischer indole synthesis, with its harsh acidic conditions, is a significant source of impurities due to the potential for further reactions of the indole product. beilstein-journals.orgresearchgate.net Regulatory bodies like the European Pharmacopoeia (EP) list several specified impurities for Sumatriptan succinate (B1194679). sid.ir
Commonly Identified Sumatriptan Impurities:
| Impurity Name | Chemical Name |
| Sumatriptan EP Impurity A | (3-(2-(Dimethylamino)ethyl)-1H-indol-5-yl)methanol |
| Sumatriptan EP Impurity H | (3-(2-(Dimethylamino)ethyl)-1-((3-(2-(dimethylamino)ethyl)-1H-indol-5-yl)methyl)-1H-indol-5-yl)-N-methylmethanesulfonamide |
This table is based on available data and may not be exhaustive. google.com
One of the main impurities identified is a dimer-like structure (Impurity H), which can be formed under the acidic conditions of the synthesis. google.comresearchgate.net The formation of this impurity involves the reaction of the Sumatriptan molecule with a reactive intermediate generated during the process. researchgate.net
Analytical Control: To monitor and control these impurities, robust analytical methods are essential.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique used for the impurity profiling of Sumatriptan. researchgate.netsid.irwikipedia.org Specific, sensitive, and precise HPLC methods have been developed to separate and quantify known related compounds and degradation impurities. sid.irwikipedia.org
Mass Spectrometry (MS): Techniques like LC-MS/MS are used for the identification and characterization of unknown impurities that may arise during the manufacturing process or from degradation. youtube.com
Strategies to minimize impurity formation include protecting the nitrogen of the sulfonamide group prior to the indole formation step, which has been shown to increase the yield of the desired product and simplify purification. beilstein-journals.org
Derivatization Strategies for Analog Development
The development of second-generation triptans and other analogs has been driven by the desire to improve upon the pharmacokinetic profile of Sumatriptan. Derivatization strategies focus on modifying specific parts of the Sumatriptan molecule to enhance properties while maintaining affinity for the 5-HT1B/1D receptors. acs.org
Structure-activity relationship (SAR) studies have provided key insights into which parts of the molecule are crucial for its pharmacological effect. ijnrd.orgresearchgate.net
Key Derivatization Points:
| Molecular Part | Role & Derivatization Strategy |
| Indole Ring | Essential for mimicking serotonin (B10506) and interacting with 5-HT receptors. Modifications are generally conservative to maintain this interaction. ijnrd.org |
| 3-position Side Chain | The dimethylaminoethyl side chain is critical for activity. Analogs have been synthesized with conformationally restricted replacements, such as a pyrrolidine (B122466) ring, to probe receptor binding requirements. colab.ws |
| 5-position Substituent | The N-methylmethanesulfonamide group is a key modification that enhances water solubility and the ability to cross the blood-brain barrier. ijnrd.org This position has been a major focus for derivatization in other triptans, with the sulfonamide being replaced by other polar functional groups like an oxazolidinone (Zolmitriptan) or a triazole ring (Rizatriptan) to create new analogs with different properties. ijnrd.orgwikipedia.org |
The goal of these derivatization strategies is often to develop analogs with improved oral bioavailability, a faster onset of action, or a longer half-life compared to Sumatriptan. acs.org For example, the synthesis of conformationally restricted analogs aims to understand the optimal geometry for receptor binding, which can lead to more potent and selective compounds. colab.ws
X-ray Crystallographic Analysis of Sumatriptan and its Salts
X-ray crystallography provides definitive information about the spatial arrangement of atoms within a crystalline solid, offering insights into molecular geometry, conformation, and intermolecular interactions.
The crystal structure of the parent form of sumatriptan, as well as its salts, has been elucidated through single-crystal X-ray diffraction. For the parent sumatriptan molecule, crystallographic analysis reveals a monoclinic crystal system with a P2₁/n space group. researchgate.net The asymmetric unit contains a single molecule of sumatriptan. researchgate.net
The structure of sumatriptan succinate has also been determined. mdpi.comresearchgate.net A notable solvated form, sumatriptan succinate hemi(ethanol solvate), crystallizes in the monoclinic space group Pc. mdpi.com Its asymmetric unit is more complex, containing two sumatriptan cations, two succinate anions, and one molecule of ethanol (B145695). mdpi.comresearchgate.net In this salt, the dimethylamine (B145610) group of the sumatriptan molecule is protonated, and one of the two carboxylic acid groups on the succinic acid is deprotonated. mdpi.com
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| Sumatriptan (Parent Form) | C₁₄H₂₁N₃O₂S | Monoclinic | P2₁/n | a = 6.3216 Å b = 10.1290 Å c = 24.1541 Å β = 96.318° | researchgate.net |
| Sumatriptan Succinate Hemi(ethanol solvate) | C₁₉H₃₀N₃O₆.₅S | Monoclinic | Pc | a = 9.834 Å b = 12.609 Å c = 16.946 Å β = 90.94° | mdpi.com |
The conformation of Sumatriptan(1+) in the solid state is characterized by the relative orientations of its N-methylsulfamoyl and ethylamine (B1201723) side chains with respect to the central indole ring. researchgate.net In the parent crystalline form, the ethylamine side chain adopts an extended antiperiplanar conformation. researchgate.net The N-methylsulfamoyl and ethylamine side chains have dihedral angles of 69.0(1)° and 43.2(1)°, respectively, with the indole plane. researchgate.net
A comparison between the crystal structures of the parent sumatriptan and sumatriptan succinate reveals significant differences in the orientations of these side chains, indicating conformational flexibility. researchgate.netresearchgate.net This flexibility allows the molecule to adopt different conformations depending on its chemical environment, such as the presence of a counter-ion like succinate. researchgate.net In the sumatriptan succinate hemi(ethanol solvate) structure, rotation along single C-C, S-N, and C-N bonds results in varied dispositions of the dimethylammonioethyl and N-methylmethanesulfonamide groups. mdpi.compreprints.org
The packing of sumatriptan molecules in the crystal lattice is governed by intermolecular hydrogen bonds. In the parent form, N—H⋯O and N—H⋯N hydrogen bonds link the molecules into glide-symmetric chains. researchgate.net In the solvated succinate salt, the ethanol molecules act as linkers, connecting succinate anions into infinite chains via O–H…O bonds, which are then integrated into layers through N–H…O interactions with the sumatriptan cations. mdpi.comresearchgate.net
Sumatriptan succinate is known to exhibit polymorphism, meaning it can exist in multiple crystalline forms. geneesmiddeleninformatiebank.nl Form I is the crystalline form present in the commercially available product. google.com At least two other polymorphs, designated Form II and Form III, have been identified and characterized by their unique powder X-ray diffraction (PXRD) patterns. google.com
In addition to polymorphs, sumatriptan succinate can form various solvates, which are crystalline solids containing molecules of the solvent incorporated into the crystal lattice. google.com A hemi(ethanol solvate) and a dichloromethane (B109758) hemisolvate have been characterized using single-crystal X-ray diffraction and thermogravimetric analysis (TGA). mdpi.comgoogle.com Other identified solvates include those formed with isobutanol, tetrahydrofuran, 1,2-dichloroethane, and dioxane, each distinguished by its specific PXRD pattern. google.com The formation of a sumatriptan succinate ethanol solvate has been characterized using techniques such as PXRD, TGA, and Differential Scanning Calorimetry (DSC), with DSC showing characteristic peaks around 113.46 °C and 168.2 °C. google.com
Conformational Analysis in the Solid State
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for confirming the structure and purity of Sumatriptan(1+).
Fourier-Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum of sumatriptan succinate shows characteristic absorption bands corresponding to its functional groups. Key peaks include those for the secondary amine (N-H bend) at 1566 cm⁻¹, the carbonyl group of the succinate salt (C=O) at 1708 cm⁻¹, and the sulfone group (S=O) at 1341, 1169, and 1082 cm⁻¹. researchgate.net These spectral fingerprints are used to confirm the presence of the molecule and its counter-ion. oamjms.euresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton NMR (¹H-NMR) is used for structural elucidation and quantitative analysis. A quantitative NMR (qNMR) method has been developed using deuterium (B1214612) oxide (D₂O) as the diluent and maleic acid as an internal standard. sphinxsai.com For quantification purposes, the peak at 4.43 ppm corresponds to sumatriptan succinate. sphinxsai.com
Ultraviolet-Visible (UV-Vis) Spectroscopy : In UV-Vis spectroscopy, sumatriptan exhibits an absorption maximum (λmax) at 220 nm in distilled water. rjptonline.org A different study using acetonitrile (B52724) as the solvent reported a λmax of 228 nm. japtronline.com
Mass Spectrometry (MS) : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantitative determination of sumatriptan. mdpi.com This method allows for the precise measurement of the mass-to-charge ratio of the protonated molecule [M+H]⁺ and its fragments, confirming its molecular weight and structure. derpharmachemica.com
| Technique | Solvent/Medium | Characteristic Peak/Value | Reference |
|---|---|---|---|
| FTIR | Solid State (KBr) | 1708 cm⁻¹ (C=O), 1566 cm⁻¹ (N-H), 1341 cm⁻¹ (S=O) | researchgate.net |
| ¹H-NMR | D₂O | 4.43 ppm | sphinxsai.com |
| UV-Vis | Distilled Water | λmax = 220 nm | rjptonline.org |
| UV-Vis | Acetonitrile | λmax = 228 nm | japtronline.com |
Computational Chemistry and Molecular Modeling for Structural Insights
Computational methods provide a theoretical lens to examine the structure, properties, and interactions of Sumatriptan(1+) at the molecular level.
Density Functional Theory (DFT) : DFT calculations are employed to investigate the electronic structure and reactivity of sumatriptan. mdpi.comencyclopedia.pub These studies can determine properties such as frontier molecular orbitals (FMO), dipole moment, and global reactivity indices like chemical hardness and softness. nih.govresearchgate.net For instance, DFT has been used to model the adsorption of sumatriptan onto graphene oxide, calculating adsorption energies to be in the range of -8.39 to -10.59 kcal/mol in a water solvent, suggesting the potential for non-covalent interactions. nih.govresearchgate.net These calculations identified that the stronger interactions occur between the positively polarized hydrogen atoms of the -OH and -NH groups of sumatriptan and the oxygen atoms of graphene oxide. nih.gov
Molecular Dynamics (MD) Simulations : MD simulations are used to study the dynamic behavior of sumatriptan, particularly its interaction with biological models like cell membranes. conicet.gov.arresearchgate.net Simulations of protonated sumatriptan with a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC) lipid bilayer show that the drug molecule tends to reside at the lipid head-water interface rather than penetrating into the hydrophobic core of the membrane. conicet.gov.arresearchgate.netresearchgate.net The stabilization of sumatriptan at this interface is attributed to specific non-covalent interactions, including the formation of hydrogen bonds and salt bridges with the phospholipid head groups. conicet.gov.arresearchgate.net
Structure Activity Relationship Sar and Rational Ligand Design
Key Pharmacophoric Elements of the Sumatriptan (B127528) Indole (B1671886) Moiety
The Sumatriptan molecule is built upon an indole scaffold, which is a crucial pharmacophoric element that mimics the endogenous neurotransmitter serotonin (B10506) (5-HT). ijnrd.org This indole ring system is fundamental for the molecule's ability to bind to and activate 5-HT receptors.
Key pharmacophoric features include:
The Indole Ring: This aromatic, bicyclic structure is essential for agonistic activity. ijnrd.orgwikipedia.org It provides a hydrophobic surface that interacts with the receptor binding pocket. researchgate.net The double bond region within the indole is considered necessary for the agonism of this class of compounds. wikipedia.org
Substituents at Position 5: Structure-activity studies have demonstrated that substituents at the 5-position of the indole ring enhance the agonist activity at the 5-HT1B receptor. researchgate.netacs.org
The Tryptamine (B22526) Moiety: The core tryptamine structure within Sumatriptan is responsible for key interactions with the receptor, including hydrophobic, ionic, and hydrogen bond interactions. researchgate.netacs.org
Role of Sulfonamide and Amine Substituents in Receptor Interaction
Sulfonamide Group: The N-methylmethanesulfonamide group at the 5-position of the indole ring is a key feature of Sumatriptan. nih.gov This electron-rich sulfonamide group has been shown to result in high receptor binding and activity. wikipedia.org It is believed to form a hydrogen bond with a threonine residue within the receptor's binding pocket, which increases the compound's binding ability and efficacy, particularly at the 5-HT1D receptor. wikipedia.org Studies have indicated that this alignment facilitates hydrogen bonding between the nitrogen in the sulfonamide and Ser138, as well as between the oxygen of the sulfonamide and Thr202 in the binding site. wikipedia.org This group also enhances water solubility. ijnrd.org
Protonated Amine: The terminal tertiary amine in the ethylamine (B1201723) side chain at the 3-position is another critical binding point. wikipedia.orgnih.gov At physiological pH, this amine is protonated, allowing it to form an ionic interaction with an aspartate residue (Asp129) in the 5-HT1B/1D receptor. researchgate.net SAR studies on triptan analogs have shown that the nature of this amine is crucial for efficient uptake by transporters like OATP1A2, with tertiary amines showing the highest uptake rate, followed by secondary and then primary amines. nih.gov The size of the amine substituents is generally limited to methyl groups to minimize steric hindrance that could interfere with the electrostatic interaction at the receptor. ijnrd.org
Comparative SAR Analysis with Other Triptan Analogues
The development of second-generation triptans was driven by efforts to improve upon the pharmacokinetic properties of Sumatriptan, such as its oral bioavailability. openaccessjournals.com Comparative SAR analysis reveals key differences and similarities among the triptans.
| Triptan | Key Structural Difference from Sumatriptan | Resulting Property |
| Zolmitriptan (B1197) | Replacement of the sulfonamide group with a 2-oxazolidinone (B127357) ring. wikipedia.orgbeilstein-journals.org | More lipophilic, with faster absorption and better ability to cross the blood-brain barrier. wikipedia.org |
| Rizatriptan (B1679398) | Replacement of the sulfonamide group with a triazole ring. wikipedia.org | |
| Naratriptan (B1676958) | The terminal amine is part of a piperidine (B6355638) ring. ijnrd.org | Longer half-life than Sumatriptan. researchgate.net |
| Almotriptan (B1666892) | The polar moiety is separated from the indole ring by one to two carbon atoms. ijnrd.org | |
| Eletriptan (B1671169) | Contains a sulfone group instead of a sulfonamide and the polar moiety is separated from the indole ring. ijnrd.org | Less susceptible to first-pass metabolism by MAO-A, leading to greater oral bioavailability. openaccessjournals.com |
| Frovatriptan | A secondary amine instead of a tertiary amine. ijnrd.org | Longest half-life among the triptans. researchgate.nettexas.gov |
While all triptans share the fundamental indole-ethyl-amine pharmacophore for 5-HT receptor interaction, variations in the substituent at the 5-position and the nature of the amine side chain lead to differences in their pharmacokinetic profiles and, to some extent, their clinical efficacy. ijnrd.orgwikipedia.org For instance, eletriptan has often been found to be the most effective for pain freedom at two hours in head-to-head comparisons. researchgate.netbmj.com
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. sid.ir For triptans, QSAR models have been developed to predict the activity of new compounds based on molecular descriptors. sid.ir
Key findings from QSAR studies on triptan analogues include:
A positive correlation has been demonstrated between the rate of uptake mediated by the OATP1A2 transporter and the van der Waals volume of the triptan analogues. nih.gov
Molecular descriptors such as log P, polar surface area, molecular weight, and hydrogen bonding capabilities are known to be important for the desired biological activity of the triptan family. sid.ir
QSAR studies have revealed that distinct molecular features are necessary for inhibiting different targets. For example, in the development of dual RNAP/RT inhibitors, QSAR analysis identified the specific molecular characteristics required for RT inhibition. researchgate.net
These studies help in the rational design of new molecules with potentially improved properties by predicting their activity before synthesis.
Bioisosteric Replacement Strategies and Fragment-Based Design
Bioisosteric replacement is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical and chemical properties to improve the molecule's potency, selectivity, or pharmacokinetic profile. drughunter.com This approach has been central to the development of second-generation triptans.
Sulfonamide Bioisosteres: In Zolmitriptan and Rizatriptan, the sulfonamide group of Sumatriptan is replaced by an oxazolidinone and a triazole ring, respectively. wikipedia.org These heterocyclic rings act as bioisosteres of the sulfonamide, maintaining the necessary hydrogen bond acceptor capability for 5-HT1D receptor affinity while offering improved bioavailability. sci-hub.se For example, the amino-oxadiazole in L-695,894 was a successful bioisosteric replacement for the methyl sulfonamide, leading to better oral bioavailability. sci-hub.se Squaramides have also been suggested as potential bioisosteres for the sulfonamide group in Sumatriptan. sci-hub.se
Receptor Pharmacology and Molecular Binding Kinetics
Serotonin (B10506) Receptor Subtype Selectivity and Affinity Profiling
Sumatriptan (B127528) exhibits a distinct binding profile, showing high affinity for 5-HT1B and 5-HT1D receptors while having significantly lower affinity for other 5-HT receptor subtypes. nih.govhres.caglobalrph.com
Sumatriptan demonstrates a high affinity for the 5-HT1B receptor. nih.govscialert.net Studies have reported Ki values of approximately 9.4 ± 0.9 nM and 27 nM for the 5-HT1B receptor. nih.govscialert.net The affinity for the 5-HT1B receptor is thought to contribute to its therapeutic effects by causing vasoconstriction of cranial blood vessels. taylorandfrancis.com In radioligand binding assays using rat cerebellar membranes, sumatriptan showed a high affinity for 5-HT1B receptors. scialert.netresearchgate.net
Sumatriptan displays a high affinity for the 5-HT1D receptor, with reported Ki values of around 17 nM. nih.gov It is considered a selective agonist for this receptor subtype. nih.govhres.ca The interaction with 5-HT1D receptors is believed to inhibit the release of pro-inflammatory neuropeptides in the trigeminal system. hres.ca Sumatriptan's affinity for 5-HT1D receptors is approximately 10-fold greater than its affinity for the rat 5-HT1B receptor. taylorandfrancis.com
Sumatriptan has a notably lower affinity for other 5-HT receptor subtypes. It shows weak affinity for 5-HT1A receptors, with a reported Ki value of 100 nM. nih.govhres.ca Research indicates that sumatriptan has some affinity for the 5-HT1F receptor. eur.nlnih.gov However, it has no significant pharmacological activity at 5-HT2, 5-HT3, 5-HT4, 5-HT5A, or 5-HT7 receptor subtypes. hres.caglobalrph.com
Table 1: Binding Affinity of Sumatriptan for Serotonin (5-HT) Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki) |
| 5-HT1B | 9.4 - 27 nM nih.govscialert.net |
| 5-HT1D | 17 nM nih.gov |
| 5-HT1A | 100 nM nih.gov |
| 5-HT1F | High affinity eur.nlnih.gov |
| 5-HT2 | Inactive (>10,000 nM) nih.gov |
| 5-HT3 | Inactive (>10,000 nM) nih.gov |
| 5-HT4 | No significant activity hres.caglobalrph.com |
| 5-HT5A | Agonist activity ihs-headache.orgfrontiersin.org |
| 5-HT7 | No significant activity hres.caglobalrph.com |
5-HT1D Receptor Binding Characterization
Radioligand Binding Assays and Competition Studies
Radioligand binding assays are a primary method for determining the affinity of compounds like sumatriptan for various receptors. nih.govnih.gov In these assays, a radiolabeled ligand (such as [3H]5-HT or [3H]sumatriptan) is used to label specific receptor sites. scialert.netnih.gov Competition studies are then performed where unlabeled drugs, including sumatriptan, are introduced to compete with the radioligand for binding to the receptors. nih.gov
The ability of sumatriptan to displace the radioligand indicates its affinity for the receptor. For instance, studies have used [3H]5-HT to label 5-HT1D binding sites, and sumatriptan has been shown to compete for these sites with high affinity. nih.govnih.gov Similarly, [3H]sumatriptan has been used as a radioligand to study 5-HT1B, 5-HT1D, and 5-HT1F receptors in the human brain. nih.gov These studies have confirmed sumatriptan's high affinity and selectivity for the 5-HT1B and 5-HT1D receptor subtypes. nih.gov
Binding Kinetics: Association and Dissociation Rates
Binding kinetics, which include the association (kon) and dissociation (koff) rates, provide a more detailed understanding of the drug-receptor interaction than affinity constants alone. fiveable.me The association rate describes how quickly a drug binds to its receptor, while the dissociation rate describes how quickly it unbinds. fiveable.me
Kinetic studies comparing [3H]sumatriptan and another triptan, [3H]eletriptan, at human recombinant 5-HT1B and 5-HT1D receptors found that both reached equilibrium within 10-15 minutes. nih.gov At the 5-HT1D receptor at 4°C, [3H]sumatriptan had a slower association rate (kon of 0.024 min-1 nM-1) and a faster dissociation rate (koff of 0.037 min-1) compared to [3H]eletriptan. nih.gov Some research suggests that for certain compounds, the dissociation rate, rather than the association rate, is more strongly correlated with binding affinity. researchgate.netresearchgate.net
Table 2: Binding Kinetics of [3H]Sumatriptan at the Human 5-HT1D Receptor (at 4°C)
| Kinetic Parameter | Value |
| Association Rate (kon) | 0.024 min-1 nM-1 nih.gov |
| Dissociation Rate (koff) | 0.037 min-1 nih.gov |
Functional Activity in in vitro Cell-Based Assays
In vitro functional assays are used to determine the cellular response to receptor activation by a ligand. For G-protein coupled receptors like the 5-HT1 subtypes, a common assay measures the inhibition of forskolin-stimulated cyclic AMP (cAMP) formation. guidetopharmacology.orgresearchgate.net
Sumatriptan has been characterized as a full agonist at both 5-HT1B and 5-HT1D receptors in such assays. researchgate.net Studies using Chinese Hamster Ovary (CHO) cells expressing human recombinant 5-HT receptors have confirmed the agonist activity of sumatriptan. eur.nlresearchgate.netneurology.org For example, sumatriptan's functional potency at the 5-HT1B receptor has been shown to correlate with its ability to induce contraction in isolated human coronary arteries. researchgate.netnih.gov Functional assays have also demonstrated sumatriptan's agonist activity at the 5-HT1F and 5-HT5A receptors. ihs-headache.orgfrontiersin.org
Adenylate Cyclase Inhibition via G-Protein Coupling
Sumatriptan(1+) exerts its primary pharmacological effects through its agonistic activity at specific serotonin (5-HT) receptor subtypes, namely the 5-HT1B and 5-HT1D receptors. drugbank.com These receptors are members of the G-protein coupled receptor (GPCR) superfamily. eur.nl The signaling cascade initiated by Sumatriptan(1+) binding to these receptors characteristically involves coupling to inhibitory heterotrimeric G-proteins of the Gαi/Gαo class. nih.gov
Upon agonist binding, the receptor undergoes a conformational change that facilitates the activation of these associated G-proteins. molsoft.com This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the α-subunit (specifically Gαi or Gαo). The activated α-subunit then dissociates from the βγ-subunit complex and interacts with downstream effector enzymes. nih.gov
The principal downstream effector modulated by this pathway is adenylate cyclase, an enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The activated Gαi/Gαo subunit directly inhibits the activity of adenylate cyclase. molsoft.com This inhibitory action leads to a decrease in the intracellular concentration of the second messenger cAMP. The reduction in cAMP levels subsequently alters the activity of cAMP-dependent protein kinases, such as Protein Kinase A (PKA), thereby modulating various cellular functions. researchgate.net The involvement of the Gαi subunit is substantiated by experimental findings where the inhibitory effects of Sumatriptan(1+) are blocked by pertussis toxin, a known inhibitor of Gαi/o protein signaling. nih.govnih.gov
Table 1: Sumatriptan(1+)-Mediated G-Protein Coupling and Adenylate Cyclase Inhibition
| Receptor Subtype | G-Protein Family | Primary Effector | Resulting Action |
|---|---|---|---|
| 5-HT1B | Gαi/Gαo | Adenylate Cyclase | Inhibition |
Intracellular Calcium Modulation and Other Signaling Pathways
The signaling pathways activated by Sumatriptan(1+) extend beyond adenylate cyclase inhibition and involve complex modulation of intracellular calcium ([Ca2+]i) concentrations, with effects appearing to be highly dependent on the specific neuronal population and cellular context.
In some experimental models, particularly cultured trigeminal neurons, Sumatriptan(1+) has been observed to cause a slow but sustained increase in [Ca2+]i. researchgate.net This effect suggests that in these cells, the 5-HT1 receptors are coupled to a calcium-signaling pathway, potentially involving the activation of phospholipase C and the subsequent generation of inositol (B14025) trisphosphate (IP3), which mobilizes calcium from intracellular stores. molsoft.comresearchgate.net This response was notably different from the rapid and transient calcium increase caused by depolarizing agents, indicating a distinct signaling mechanism. researchgate.net Studies have reported an approximate fivefold increase in intracellular calcium compared to basal levels following sumatriptan application in this model system. researchgate.net
Conversely, other research has demonstrated an inhibitory role for Sumatriptan(1+) on calcium signaling, particularly at the presynaptic terminals of nociceptive fibers. In studies of dural nerve terminals, Sumatriptan(1+) was found to inhibit action potential-evoked calcium influx. nih.gov This inhibitory action was shown to be mediated selectively through the 5-HT1D receptor subtype and specifically targeted N-type voltage-gated calcium channels. nih.gov By inhibiting these channels, Sumatriptan(1+) effectively reduces the influx of extracellular calcium that is necessary for the release of neurotransmitters like Calcitonin Gene-Related Peptide (CGRP). nih.gov
These divergent findings highlight the multifaceted nature of Sumatriptan(1+) signaling. The compound can either increase cytosolic calcium from internal stores or inhibit calcium influx through voltage-gated channels, depending on the specific receptor subtypes and downstream coupling proteins present in the target cell. nih.govresearchgate.netnih.gov
Table 2: Observed Effects of Sumatriptan(1+) on Intracellular Calcium Signaling
| Experimental Model | Observed Effect on [Ca2+] | Proposed Mechanism | Receptor Subtype Implicated | Reference |
|---|---|---|---|---|
| Cultured Trigeminal Neurons | Slow, prolonged increase | Activation of a calcium-signaling pathway, possibly via phospholipase C | 5-HT1 | researchgate.net |
| Dural CGRP-containing Nerve Terminals | Inhibition of action potential-evoked Ca2+ influx | Inhibition of N-type voltage-gated calcium channels | 5-HT1D | nih.gov |
Preclinical Pharmacodynamic Mechanisms at the Organ and System Level
In Vitro Vascular Contractile Responses
In vitro studies have consistently demonstrated that sumatriptan (B127528) potently constricts isolated cranial arteries, a key mechanism believed to counteract the vasodilation associated with migraine headaches. neurology.org The compound shows marked activity in human middle meningeal, basilar, and temporal arteries. neurology.orgnih.govahajournals.org This contractile response is primarily mediated by the activation of 5-HT1B receptors located on the vascular smooth muscle. nih.gov
In studies on human isolated middle meningeal arteries, sumatriptan induced concentration-dependent contractions. neurology.orgnih.gov The potency of sumatriptan in the middle meningeal artery is significantly higher than in arteries outside the cranial circulation, such as the coronary artery, highlighting its cranioselectivity. neurology.org For instance, the potency of sumatriptan was found to be 30-fold higher in the meningeal artery compared to the coronary artery. neurology.org Similarly, sumatriptan is effective in contracting the human isolated basilar artery. ahajournals.org In bovine intracortical arterioles, sumatriptan elicited a biphasic response, with dilation at low concentrations and constriction at higher concentrations (pD2 of 6.6±0.2). nih.gov This constriction was enhanced when nitric oxide synthesis was blocked, suggesting a modulatory role for the endothelium. nih.gov
The table below summarizes the contractile response of isolated human cranial arteries to Sumatriptan(1+).
| Vessel | pEC50 / pD2 (Potency) | Maximum Contraction (Emax) | Receptor(s) Implicated | Reference |
| Middle Meningeal Artery | 7.41 ± 0.08 | 110 ± 12% | 5-HT1B | nih.gov |
| Coronary Artery | 5.71 ± 0.16 | 14 ± 2% | 5-HT1B | nih.gov |
| Bovine Intracortical Arterioles | 6.6 ± 0.2 | Not specified | 5-HT1B | nih.gov |
pEC50/pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
While sumatriptan shows selectivity for cranial vessels, it also exerts contractile effects on coronary and peripheral arteries, which is relevant for its side-effect profile. nih.gov In vitro studies on human isolated coronary arteries show that sumatriptan can cause vasoconstriction, although generally with lower potency and efficacy compared to its effects on cranial vessels. neurology.orgnih.govahajournals.org The contractile effect in coronary arteries is also primarily mediated by 5-HT1B receptors. nih.gov
Research comparing human middle meningeal artery to coronary artery and saphenous vein found that sumatriptan's potency was significantly higher in the meningeal artery. neurology.org In human coronary arteries, sumatriptan's maximum contractile response was found to be less than 25% of that induced by potassium chloride. ahajournals.org Studies on human saphenous veins also show sumatriptan-induced contractions, which are antagonized by 5-HT1B receptor blockers. nih.gov In rabbit saphenous vein and basilar artery preparations, sumatriptan-induced contraction was identified as being mediated by the 5-HT1B receptor. Furthermore, in human isolated internal mammary and coronary arteries, sumatriptan induced contractions. cordynamics.com However, in porcine meningeal arteries, sumatriptan failed to cause contraction. researchgate.net
The table below details the in vitro contractile effects of Sumatriptan(1+) on various non-cranial blood vessels.
| Vessel Type | Species | Potency (pEC50) | Maximum Contraction (Emax) | Reference |
| Coronary Artery | Human | 5.71 ± 0.16 | 14 ± 2% | nih.gov |
| Proximal Coronary Artery | Human | 6.29 | 44% (of KCl contraction) | cordynamics.com |
| Distal Coronary Artery | Human | 6.45 | 139% (of KCl contraction) | cordynamics.com |
| Saphenous Vein | Human | Similar to coronary artery | Not specified | nih.gov |
| Internal Mammary Artery | Human | 5.86 ± 0.56 | 30 ± 16% | cordynamics.com |
Isolated Cranial Blood Vessels (e.g., Meningeal Arteries, Basilar Artery)
In Vivo Vasoconstriction Studies in Animal Models
In vivo studies in animal models, particularly in anesthetized dogs and cats, have confirmed that sumatriptan selectively constricts the carotid arterial circulation. karger.com This effect is characterized by an increase in vascular resistance within the carotid artery bed with minimal impact on other major vascular beds, such as the coronary and cerebral circulations. karger.com The vasoconstrictor action in the carotid circulation is mediated by 5-HT1-like receptors, as the effect is antagonized by the 5-HT1 receptor blocker methiothepin (B1206844) but not by 5-HT2, 5-HT3, or α-adrenoceptor antagonists. karger.comhres.ca In anesthetized beagles, the intravenous dose of sumatriptan that produced 50% of its maximum vasoconstrictor action (CD50) in the carotid circulation was 39.8 µg/kg. karger.com
Sumatriptan's selective vasoconstriction of the carotid circulation leads to a significant modulation of blood flow, particularly through the redirection of blood. karger.com In anesthetized cats, studies using radiolabeled microspheres revealed that sumatriptan's vasoconstrictor effect is highly localized to carotid arteriovenous anastomoses (AVAs). karger.comhres.cahres.ca These shunts divert a portion of the carotid blood flow away from capillary beds. By constricting these AVAs, sumatriptan effectively reduces the proportion of cardiac output passing through them without significantly affecting blood flow to the brain or resistance in other vascular beds. karger.comhres.ca In conscious dogs, sumatriptan was shown to increase internal carotid vascular resistance in a long-lasting manner. nih.gov In contrast, studies in patients undergoing coronary arteriography showed that a standard subcutaneous dose of sumatriptan caused a significant reduction in coronary artery diameter (16-17%) and an increase in systemic and pulmonary vascular resistance. ahajournals.orgahajournals.org
The table below presents findings from in vivo studies on blood flow modulation by Sumatriptan(1+).
| Vascular Bed | Animal Model | Effect | Key Finding | Reference |
| Carotid Arterial Circulation | Anesthetized Dog | Vasoconstriction (Increased Resistance) | Selective action on carotid bed; CD50 of 39.8 µg/kg (IV). | karger.com |
| Carotid Arteriovenous Anastomoses (AVAs) | Anesthetized Cat | Vasoconstriction | Dose-dependent reduction in blood flow through AVAs. | karger.comhres.ca |
| Coronary Arteries | Human | Vasoconstriction | 16-17% reduction in mean artery diameter. | ahajournals.orgahajournals.org |
| Internal Carotid Artery | Conscious Dog | Increased Vascular Resistance | Long-lasting increase in resistance. | nih.gov |
| Systemic & Pulmonary Circulation | Human | Increased Vascular Resistance | Significant increase in total systemic and pulmonary resistance. | ahajournals.orgahajournals.org |
Carotid Arterial Circulation Selectivity
Inhibition of Neuropeptide Release in Trigeminal System Animal Models
Beyond its direct vasoconstrictor effects, a critical preclinical mechanism of sumatriptan is its ability to inhibit the release of pro-inflammatory neuropeptides from perivascular trigeminal nerve terminals. nih.govnih.gov Electrical stimulation of the trigeminal ganglion in animal models triggers a neurogenic inflammatory response, characterized by the release of vasoactive neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, leading to vasodilation and plasma protein extravasation in the dura mater. nih.govresearchgate.net
Sumatriptan has been shown to effectively block this process. nih.govgpnotebook.com It activates presynaptic 5-HT1D receptors located on the peripheral terminals of the trigeminal nerve. nih.govnih.gov This activation inhibits the release of CGRP. nih.govwikipedia.org Studies have demonstrated that sumatriptan normalizes the elevated levels of CGRP observed after trigeminal ganglion stimulation in animal models. nih.gov In cultured rat trigeminal ganglia, sumatriptan inhibits potassium-stimulated CGRP secretion in a dose-dependent manner. researchgate.netnih.gov This inhibitory action on neuropeptide release is thought to prevent the vasodilation and neurogenic inflammation that contribute to migraine pain. nih.govmdpi.com Research using high-resolution optical imaging in mouse dural CGRP fibers found that sumatriptan caused a rapid, dose-dependent inhibition of calcium transients, an effect mediated selectively through the 5-HT1D receptor subtype. nih.gov
Calcitonin Gene-Related Peptide (CGRP) Inhibition
Sumatriptan(1+)'s mechanism of action is significantly linked to its ability to inhibit the release of calcitonin gene-related peptide (CGRP), a key neuropeptide in the pathophysiology of migraine. researchgate.net CGRP is a potent vasodilator and is involved in pain transmission; its levels are often elevated during migraine attacks. researchgate.netnih.gov Sumatriptan, an agonist of serotonin (B10506) 5-HT1B and 5-HT1D receptors, is believed to exert its therapeutic effects by acting on these receptors located on presynaptic trigeminal nerve terminals, thereby blocking the release of CGRP and other proinflammatory neuropeptides. ijnrd.orgnih.gov
Preclinical evidence from various models supports this inhibitory role. In vivo animal studies demonstrated that electrical stimulation of the trigeminal ganglion leads to a significant release of CGRP into the cranial circulation, a process that is blocked by the administration of Sumatriptan. nih.govoup.com For instance, studies in both rats and cats have shown that Sumatriptan can prevent the release of CGRP following such stimulation. oup.com This suggests that Sumatriptan acts directly on the trigeminal sensory nerve terminals within cranial blood vessels to inhibit neuropeptide release. nih.gov
Further investigation at the cellular level using cultured trigeminal neurons has confirmed that Sumatriptan can directly repress the stimulated release of CGRP. jneurosci.org These studies have shown that Sumatriptan's inhibitory effect is specific to stimulated, not basal, CGRP release. jneurosci.org The mechanism for this inhibition has been further elucidated in high-resolution optical imaging studies of dural CGRP nociceptive fiber terminations. These studies revealed that Sumatriptan causes a rapid, reversible, and dose-dependent inhibition of calcium influx through N-type calcium channels, which is essential for neurotransmitter release. nih.gov This effect was found to be mediated selectively through the 5-HT1D receptor subtype. nih.gov
| Model System | Stimulation Method | Effect of Sumatriptan(1+) | Key Finding/Mechanism | Reference |
|---|---|---|---|---|
| Anesthetized Rat/Cat | Electrical stimulation of trigeminal ganglion | Blocks release of CGRP into cranial circulation. | Demonstrates in vivo inhibition of stimulated CGRP release. | oup.com |
| Cultured Rat Trigeminal Neurons | Potassium Chloride (KCl) or inflammatory agents | Directly inhibits the stimulated release of CGRP. | Confirms a direct neuronal site of action, independent of vascular effects. | jneurosci.org |
| Cultured Rat Trigeminal Neurons | KCl stimulation | Inhibitory effect on CGRP release is blocked by the 5-HT1 receptor antagonist Methiothepin. | Confirms the action is mediated via 5-HT1 receptors. | researchgate.net |
| Mouse Dural CGRP Nociceptive Fibres | Single action potential | Inhibits action potential-evoked calcium transients. | Inhibition is mediated by 5-HT1D receptors and involves the blockade of N-type calcium channels. | nih.gov |
Modulation of Neurogenic Inflammation
Neurogenic inflammation within the dura mater is a critical component of migraine pathophysiology, characterized by the release of vasoactive neuropeptides from perivascular trigeminal axons. annualreviews.orgresearchgate.net This release triggers a sterile inflammatory response that includes plasma protein extravasation (the leakage of plasma from blood vessels into surrounding tissue), vasodilation, and mast cell degranulation. annualreviews.orgresearchgate.net Sumatriptan(1+) has been shown to potently inhibit this inflammatory cascade. researchgate.net
Preclinical animal studies have provided substantial evidence for this mechanism. In models where the trigeminal ganglion is electrically stimulated, a robust neurogenic inflammatory response, measured by plasma protein extravasation in the dura mater, is induced. nih.govresearchgate.net Administration of Sumatriptan at clinically relevant dose levels can significantly reduce this plasma protein extravasation. nih.gov This effect is selective for the dura mater and is not observed in extracranial tissues. drugbank.com
The site of Sumatriptan's action appears to be the presynaptic 5-HT1B/1D receptors on the trigeminal nerve fibers. researchgate.netdrugbank.com This is supported by findings that Sumatriptan blocks neurogenic inflammation induced by nerve stimulation but does not prevent plasma extravasation caused by the direct administration of neuropeptides like Substance P. oup.com This indicates that Sumatriptan does not block the postsynaptic receptors for these inflammatory peptides but rather prevents their release from the nerve endings. oup.com The efficacy of Sumatriptan and other 5-HT1B/1D agonists in blocking plasma extravasation further solidifies the role of these specific receptors in mediating the drug's anti-inflammatory effect. drugbank.com
| Animal Model | Method of Inducing Inflammation | Measurement Endpoint | Observed Effect of Sumatriptan(1+) | Reference |
|---|---|---|---|---|
| Rat | Electrical stimulation of trigeminal ganglion | Plasma protein extravasation (PPE) in dura mater | Significantly reduces dural PPE. | nih.govresearchgate.net |
| Guinea Pig | Electrical stimulation of trigeminal ganglion | Plasma protein extravasation (PPE) in dura mater | Potently blocks PPE. | d-nb.info |
| Rat | Electrical stimulation of trigeminal ganglion | Ultrastructural changes in dural post-capillary venules and mast cells | Reduces morphological changes associated with inflammation. | drugbank.com |
| Mouse | Hypoxia plus m-CPP (a 5-HT2B receptor agonist) | Plasma protein extravasation (PPE) in dura mater | Blocked the m-CPP-induced PPE in hypoxia-sensitized mice. | d-nb.info |
Preclinical Pharmacokinetics and Drug Disposition in Animal Models
Absorption Characteristics Across Species (e.g., Rat, Dog, Rabbit)
Studies utilizing radiolabeled Sumatriptan (B127528) ([14C]sumatriptan) have demonstrated that the drug is generally well-absorbed following oral administration in several animal species. karger.comkarger.com However, the extent of absorption and subsequent bioavailability show considerable interspecies variability.
In dogs and rabbits, oral absorption of Sumatriptan is nearly complete, with absorption rates of over 90% and approximately 90%, respectively. karger.comnih.gov In contrast, oral absorption in rats is lower, estimated at around 54%. karger.comnih.gov
Following absorption, Sumatriptan undergoes first-pass metabolism, which significantly influences its oral bioavailability. This results in species-dependent bioavailability figures: 58% in dogs, 37% in rats, and 23% in rabbits. karger.comkarger.comnih.govnih.gov These differences in bioavailability are strongly correlated with the hepatic extraction ratios, which are highest in rabbits and lowest in dogs. nih.gov In some instances, a second peak in plasma concentration has been observed in animals, suggesting absorption of a portion of the dose that was swallowed. hres.ca
The nasal absorption of Sumatriptan has also been investigated. In rats, nasal absorption was found to be pH-dependent, with 21.5% absorption at pH 5.5 and 17.5% at pH 7.2 after 120 minutes. researchgate.net
Table 1: Oral Absorption and Bioavailability of Sumatriptan in Animal Models
| Species | Oral Absorption | Oral Bioavailability | Reference |
|---|---|---|---|
| Rat | ~50-54% | 37% | karger.comnih.gov |
| Dog | >90% | 58% | karger.comnih.gov |
| Rabbit | ~90% | 23% | karger.comnih.gov |
Distribution Profile and Tissue Accumulation (e.g., Melanin-Containing Tissues, CNS Penetration)
Following administration, Sumatriptan distributes widely throughout the body, a characteristic expected of a weak base. karger.comnih.gov The volume of distribution is approximately 2.7 L/kg. nih.gov
A notable characteristic of Sumatriptan is its affinity for melanin-containing tissues. hres.canih.govhres.cafda.govfda.govhres.cafda.gov In pigmented rats administered radiolabeled Sumatriptan, radioactivity was widely distributed and rapidly eliminated from most tissues. karger.com However, a prolonged elimination half-life of radioactivity was observed in the eye, suggesting that Sumatriptan and/or its metabolites bind to melanin. hres.canih.govhres.cafda.govfda.govhres.cafda.gov Specifically, the elimination half-life from the eye in rats was 15 days after a subcutaneous dose and 23 days after an oral dose. hres.canih.govhres.cafda.govhres.cafda.gov This binding raises the possibility of accumulation in melanin-rich tissues with long-term use. hres.canih.govhres.cafda.govfda.govhres.cafda.gov
Penetration of Sumatriptan into the central nervous system (CNS) is generally considered to be low. nih.govnih.govresearchgate.net Studies in mice showed that only a very small fraction of total radioactivity was found in the brain after administration of radiolabeled Sumatriptan. d-nb.info Whole-body assays in rats also indicated no significant presence of Sumatriptan in the brain. d-nb.info Despite this, some studies suggest that Sumatriptan can cross the blood-brain barrier to a limited extent, particularly at high doses. karger.comnih.govd-nb.info
Blood-Brain Barrier Permeation and Efflux Mechanisms (e.g., Non-P-glycoprotein mediated efflux)
The passage of Sumatriptan across the blood-brain barrier (BBB) is limited. karger.comnih.gov While early studies suggested minimal to no penetration, more recent evidence indicates that Sumatriptan can cross the BBB to a minor degree. nih.govd-nb.info This limited penetration is sufficient to produce pharmacological effects, likely due to its potency as a 5-HT1B/1D receptor agonist. d-nb.info
The low CNS penetration is partly attributable to active efflux transport mechanisms at the BBB. researchgate.net Sumatriptan has been identified as a substrate for efflux transporters. researchgate.net While some research points to it being a weak substrate of P-glycoprotein (P-gp), other studies suggest it is subject to a non-P-glycoprotein-mediated efflux mechanism. d-nb.infonih.govmdpi.comresearchgate.net The efflux ratio for Sumatriptan, a measure of P-gp mediated transport, has been reported to be low, ranging from 1.1 to 2.9. mdpi.com In some animal models of migraine, disruption of the BBB with mannitol (B672) led to an observable effect of Sumatriptan, further supporting the idea that the BBB limits its central action. d-nb.inforesearchgate.net Interestingly, some studies have shown that cortical spreading depression, a phenomenon associated with migraine aura, can transiently increase BBB permeability and enhance the uptake of Sumatriptan into the brain. eneuro.org
Allometric Scaling for Interspecies Pharmacokinetic Predictions
Allometric scaling is a mathematical tool used to predict pharmacokinetic parameters in humans based on data from different animal species. biomolther.org This method relies on the principle that many physiological and pharmacokinetic parameters scale in a predictable manner with body weight across species. nih.gov
For Sumatriptan, the similarities in protein binding and metabolic pathways across species make it a suitable candidate for allometric analysis. nih.govresearchgate.netresearchgate.net By pooling toxicokinetic data from rats, pregnant rabbits, and dogs, a mixed-effect modeling approach has been used to predict human pharmacokinetic parameters. nih.govresearchgate.net This approach has successfully predicted human values for total clearance and volume of distribution at a steady state that are close to the observed values. researchgate.netuoa.gr For instance, the predicted total clearance in humans was 77 L/hr, which is comparable to the observed value of approximately 70-80 L/hr. researchgate.netuoa.gr Similarly, the predicted distribution volume at steady state was 137 L, close to the observed 119 L. researchgate.netuoa.gr
Protein Binding Characteristics
Sumatriptan exhibits low plasma protein binding across various species, including mice, rats, dogs, and rabbits. karger.comnih.gov The binding is reported to be 21% or less over a concentration range of 10-1,000 ng/ml. karger.com More specifically, the plasma protein binding of Sumatriptan is consistently low, ranging from 14% to 21%. nih.govnih.govresearchgate.netmedicines.org.ukdrugbank.com This low level of protein binding suggests that interactions with other drugs due to displacement from plasma proteins are unlikely. karger.com The similarity in protein binding across species is a key factor that supports the use of allometric scaling for pharmacokinetic predictions. nih.govresearchgate.netresearchgate.net
Table 2: Protein Binding of Sumatriptan Across Species
| Species | Protein Binding (%) | Reference |
|---|---|---|
| Mouse | ≤21% | karger.com |
| Rat | ≤21% | karger.com |
| Dog | ≤21% | karger.com |
| Rabbit | ≤21% | karger.com |
| Multiple Species | 14-21% | nih.govnih.govmedicines.org.ukdrugbank.com |
Metabolic Pathways and Enzyme Characterization in Preclinical Systems
Oxidative Deamination Pathways (e.g., Monoamine Oxidase A)
The principal metabolic pathway for sumatriptan (B127528) is oxidative deamination, mediated predominantly by Monoamine Oxidase A (MAO-A). hres.canih.govdrugbank.comgeneesmiddeleninformatiebank.nlamazonaws.commedsafe.govt.nznps.org.au In vitro studies using human liver homogenates and microsomes have consistently identified MAO-A as the primary enzyme responsible for this transformation. nih.govhres.canih.gov This process involves the oxidative deamination of the dimethylaminoethyl side chain of sumatriptan to form an intermediate aldehyde. nih.govwikipedia.org This aldehyde is subsequently oxidized, likely by aldehyde dehydrogenases, to form the main metabolite, the indole (B1671886) acetic acid analogue of sumatriptan. nih.govgeneesmiddeleninformatiebank.nlmedsafe.govt.nz
Research using recombinant human enzymes has confirmed that MAO-A metabolizes sumatriptan, while the B-isoenzyme, MAO-B, shows no activity towards the compound. nih.govnih.gov Interestingly, these studies also revealed that sumatriptan itself is a relatively poor substrate for MAO-A compared to its demethylated metabolites. nih.govnih.gov The N-desmethyl and N,N-didesmethyl derivatives of sumatriptan are metabolized by MAO-A more readily than the parent drug. nih.govnih.gov The non-renal clearance of sumatriptan, which accounts for approximately 80% of its total clearance, is primarily attributed to this MAO-A mediated oxidative metabolism. hres.cageneesmiddeleninformatiebank.nlmedsafe.govt.nznps.org.aumedicines.org.uk
Cytochrome P450 (CYP) Isoenzyme Involvement (e.g., CYP1A2, CYP2C19, CYP2D6)
While historically considered to be metabolized almost exclusively by MAO-A, recent evidence from studies with recombinant human enzymes has demonstrated the involvement of Cytochrome P450 (CYP) isoenzymes in the biotransformation of sumatriptan. nih.govnih.govresearchgate.netresearchgate.net These studies have shown that sumatriptan can undergo N-demethylation reactions catalyzed by specific CYP isoforms.
Specifically, CYP1A2, CYP2C19, and CYP2D6 have been shown to convert sumatriptan into N-desmethyl sumatriptan. nih.govnih.govresearchgate.netmdpi.com The N-desmethyl metabolite can be further demethylated to N,N-didesmethyl sumatriptan by the actions of CYP1A2 and CYP2D6. nih.govnih.govresearchgate.net In contrast, CYP3A4, a major drug-metabolizing enzyme, does not appear to play a significant role in sumatriptan metabolism. nih.govresearchgate.net Additionally, trace amounts of sumatriptan N-oxide have been identified following incubation of sumatriptan with CYP1A2 and CYP2D6. nih.govwikipedia.org
The following table summarizes the identified CYP isoenzyme activities towards sumatriptan:
| CYP Isoenzyme | Metabolic Reaction | Resulting Metabolite(s) | Reference |
|---|---|---|---|
| CYP1A2 | N-demethylation | N-desmethyl sumatriptan | nih.govnih.govresearchgate.net |
| CYP1A2 | Further N-demethylation | N,N-didesmethyl sumatriptan | nih.govnih.govresearchgate.net |
| CYP1A2 | N-oxidation | Sumatriptan N-oxide | nih.gov |
| CYP2C19 | N-demethylation | N-desmethyl sumatriptan | nih.govnih.govresearchgate.net |
| CYP2D6 | N-demethylation | N-desmethyl sumatriptan | nih.govnih.govresearchgate.net |
| CYP2D6 | Further N-demethylation | N,N-didesmethyl sumatriptan | nih.govnih.govresearchgate.net |
| CYP2D6 | N-oxidation | Sumatriptan N-oxide | nih.gov |
| CYP3A4 | No significant metabolism | N/A | nih.govresearchgate.net |
Conjugation Reactions (e.g., Glucuronidation)
Following the initial Phase I metabolism, the primary metabolite of sumatriptan, the indole acetic acid analogue, undergoes a Phase II conjugation reaction. nih.govnih.gov This major metabolite is conjugated with glucuronic acid to form an ester glucuronide. hres.canih.govgeneesmiddeleninformatiebank.nlmedicines.org.ukresearchgate.nethres.canih.gov This glucuronidation reaction results in a more water-soluble compound that is readily excreted. The indole acetic acid analogue and its glucuronide conjugate are the main forms of the drug eliminated in the urine. hres.cageneesmiddeleninformatiebank.nlmedsafe.govt.nznps.org.aumedicines.org.ukhres.ca
Identification and Characterization of Major and Minor Metabolites
The metabolic processes result in several identifiable metabolites of sumatriptan, which vary in their prevalence.
Major Metabolites:
Indole Acetic Acid Analogue (GR49336): This is the principal metabolite of sumatriptan, formed via the MAO-A pathway. hres.cadrugbank.commedsafe.govt.nznps.org.aumedicines.org.ukkarger.comkarger.com It is considered pharmacologically inactive, with no known activity at 5-HT1 or 5-HT2 receptors. hres.cageneesmiddeleninformatiebank.nlmedsafe.govt.nznps.org.aumedicines.org.ukhres.ca
Indole Acetic Acid Glucuronide Conjugate: This is a major metabolite formed by the conjugation of the indole acetic acid analogue. hres.cadrugbank.comgeneesmiddeleninformatiebank.nlmedicines.org.ukhres.canih.govpharmgkb.org It is a significant component found in urine. hres.camedsafe.govt.nzmedicines.org.ukhres.ca
Minor Metabolites:
N-desmethyl sumatriptan: Formed through the action of CYP1A2, CYP2C19, and CYP2D6. nih.govnih.govresearchgate.netmdpi.com
N,N-didesmethyl sumatriptan: A product of the further demethylation of N-desmethyl sumatriptan by CYP1A2 and CYP2D6. nih.govnih.govresearchgate.netmdpi.com
Sumatriptan N-oxide: Identified in small quantities after incubation with CYP1A2 and CYP2D6. nih.govwikipedia.org
Preclinical studies in mice, rats, and rabbits have also detected an N-demethylated derivative of the methylaminosulphonylmethyl side chain, which was not observed in dogs. hres.cakarger.com
The following table details the primary metabolites of Sumatriptan(1+):
| Metabolite | Formation Pathway | Enzymes Involved | Prevalence | Reference |
|---|---|---|---|---|
| Indole Acetic Acid Analogue | Oxidative Deamination | MAO-A, Aldehyde Dehydrogenase | Major | drugbank.comgeneesmiddeleninformatiebank.nlmedsafe.govt.nznps.org.au |
| Indole Acetic Acid Glucuronide | Glucuronidation | UDP-glucuronosyltransferase | Major | drugbank.comwikipedia.orgmedicines.org.uk |
| N-desmethyl sumatriptan | N-demethylation | CYP1A2, CYP2C19, CYP2D6 | Minor | nih.govnih.govresearchgate.netmdpi.com |
| N,N-didesmethyl sumatriptan | N-demethylation | CYP1A2, CYP2D6 | Minor | nih.govnih.govresearchgate.netmdpi.com |
| Sumatriptan N-oxide | N-oxidation | CYP1A2, CYP2D6 | Minor | nih.govwikipedia.org |
Enzyme Kinetics and Metabolic Stability in Hepatic Microsomes
Studies using human liver microsomes (HLMs) have been crucial in characterizing the enzyme kinetics and metabolic stability of sumatriptan. hres.canih.govnih.gov These preparations contain enzymes from the endoplasmic reticulum (like CYPs) and can also include fragments of other organelles, such as mitochondria where MAO is located. nih.gov
In vitro studies with HLMs confirm that MAO-A is the predominant enzyme system in the metabolism of sumatriptan. hres.canih.gov The kinetics of sumatriptan metabolism reveal it to be a poorer substrate for MAO-A compared to its demethylated metabolites. nih.gov In one study using recombinant MAO-A, after a 60-minute incubation, only about 20-25% of the initial sumatriptan was metabolized. nih.gov In contrast, its metabolites N-desmethyl sumatriptan and N,N-didesmethyl sumatriptan showed significantly higher instability, with approximately 50% and 85% being metabolized under the same conditions, respectively. nih.gov
The degradation of sumatriptan by recombinant CYP enzymes (CYP1A2, CYP2C19, and CYP2D6) has been described as slight but significant. nih.gov Research comparing metabolic clearance in HLMs to in vivo data suggests that the hepatic intrinsic clearance (CLint,vitro) estimated from HLM incubations for MAO substrates like sumatriptan is approximately 14 to 20 times lower than the observed in vivo hepatic intrinsic clearance (CLint,vivo). nih.gov This highlights that while HLMs are a valuable tool, quantitative extrapolation to the in vivo situation requires careful consideration of the in vitro system's characteristics. nih.gov
Preclinical Animal Models for Mechanistic and Pharmacological Investigations
Rodent Models for Migraine-Associated Hypersensitivity
Rodent models have been crucial in understanding how Sumatriptan (B127528) alleviates the sensory hypersensitivity, such as allodynia, that often accompanies migraine attacks. A widely used model involves the administration of nitroglycerin (NTG), a nitric oxide donor, which is known to trigger migraine-like headaches in humans. mdpi.comnih.govresearchgate.net
In rodent studies, systemic administration of NTG induces both thermal and mechanical allodynia, mimicking the heightened sensitivity experienced by migraine sufferers. mdpi.comnih.gov Research has demonstrated that Sumatriptan can effectively reverse this NTG-induced hypersensitivity. For instance, in mice, Sumatriptan has been shown to alleviate NTG-induced mechanical and thermal allodynia. mdpi.comnih.gov This effect is believed to be mediated by the drug's action on the trigeminal nervous system. scantox.com
Furthermore, chronic administration of Sumatriptan in mice has been used to model medication overuse headache (MOH), a condition that can develop from frequent use of acute migraine medications. mdpi.com These models have shown that chronic Sumatriptan exposure can lead to a state of basal cephalic and hind paw hypersensitivity. mdpi.com
Another model utilizes an inflammatory soup infused over the dura mater to induce a persistent state of facial sensitivity, which can be challenged with NTG to mimic migraine-like pain. meliordiscovery.com In this model, Sumatriptan has been shown to have therapeutic activity. meliordiscovery.com
Table 1: Effects of Sumatriptan in Rodent Models of Migraine-Associated Hypersensitivity
| Model | Species | Inducing Agent | Key Finding |
| Nitroglycerin-induced hypersensitivity | Mouse | Nitroglycerin (NTG) | Sumatriptan alleviates NTG-induced mechanical and thermal allodynia. mdpi.comnih.gov |
| Medication Overuse Headache (MOH) | Mouse | Chronic Sumatriptan | Chronic administration induces basal cephalic and hind paw hypersensitivity. mdpi.com |
| Inflammatory Soup Model | Rat | Dural inflammatory soup + NTG challenge | Sumatriptan demonstrates therapeutic activity against induced facial sensitivity. meliordiscovery.com |
Studies on Trigeminal Nerve Activity and Neurovascular Regulation
The trigeminal nerve and its interaction with cranial blood vessels, known as the trigeminovascular system, are considered central to the pathophysiology of migraine. eur.nl Animal models have been pivotal in demonstrating Sumatriptan's effects on this system.
Electrical or chemical stimulation of the trigeminal ganglion or dura mater in animals like cats and rats is used to model the activation of the trigeminovascular system that occurs during a migraine. oup.comconductscience.com These studies have shown that Sumatriptan can inhibit the release of calcitonin gene-related peptide (CGRP), a potent vasodilator and pain-signaling molecule, from trigeminal nerve endings. oup.comnih.gov This inhibition of CGRP release is a key mechanism by which Sumatriptan is thought to alleviate migraine pain. nih.gov
Furthermore, Sumatriptan has been shown to reduce the neuronal activation in the trigeminal nucleus caudalis (TNC), a region in the brainstem that receives pain signals from the trigeminovascular system. oup.comd-nb.info This is evidenced by a reduction in the expression of c-Fos, a marker of neuronal activity. d-nb.info Interestingly, some studies suggest that Sumatriptan's inhibitory effect on trigeminal afferents can occur through an exclusively neural mechanism, independent of its vascular effects. oup.com
Intravital microscopy studies in anesthetized rats have also demonstrated that Sumatriptan inhibits the neurogenic vasodilation of dural blood vessels, further supporting its role in modulating neurovascular function. conductscience.com
Animal Models for Investigating Central Nervous System Effects
The extent to which Sumatriptan, a hydrophilic compound, crosses the blood-brain barrier (BBB) and exerts its effects within the central nervous system (CNS) has been a subject of considerable research and debate. nih.govd-nb.infonih.gov While initial studies suggested poor brain penetration, more recent evidence from animal models indicates that Sumatriptan can enter the CNS, albeit to a minor extent, and produce pharmacological effects. d-nb.infonih.gov
Studies in mice using radiolabeled Sumatriptan have shown that a very small percentage of the administered dose reaches the brain. d-nb.info However, this limited penetration appears sufficient to engage central 5-HT1B/1D receptors. d-nb.info Animal studies have demonstrated that Sumatriptan can influence CNS activities, such as decreasing the synthesis rate of serotonin (B10506) in various brain regions. d-nb.info
To further investigate potential CNS actions, some studies have utilized models where the BBB is temporarily disrupted, for example, through the infusion of mannitol (B672). nih.gov Under these conditions, systemic Sumatriptan was shown to inhibit neuronal responses in the TNC and suppress c-Fos expression, indicating a potential for central action if the BBB is compromised. nih.gov More recent research has also explored the role of the Na+/H+ exchanger isoform 1 (NHE1) in regulating Sumatriptan's uptake into the brain, suggesting that impairment of NHE1 function could enhance Sumatriptan's central effects. plos.org
Comparative Pharmacological Studies with Other Triptans in Animal Models
Comparative studies in animal models have been essential for understanding the pharmacological similarities and differences between Sumatriptan and other triptans. These studies have often focused on aspects like receptor binding affinities, effects on neurogenic inflammation, and central nervous system penetration.
In general, all triptans demonstrate agonist activity at 5-HT1B/1D receptors, which underlies their shared mechanism of action. wikipedia.orgresearchgate.net However, there are variations in their pharmacokinetic profiles, such as oral bioavailability and half-life, which were intentionally designed to improve upon Sumatriptan, the first-in-class triptan. researchgate.netopenaccessjournals.com
Animal models have been used to compare the potency of different triptans in inhibiting neurogenic dural plasma extravasation, a marker of neurogenic inflammation. actaneurologica.com For instance, rizatriptan (B1679398) has been shown to inhibit neurogenic dural vasodilation and extravasation in animal models. conductscience.com
While direct head-to-head comparisons in animal models are not always extensively published, the collective body of preclinical research indicates that while all triptans share a fundamental mechanism, differences in their physicochemical properties can lead to variations in their pharmacological profiles. For example, zolmitriptan (B1197) is converted to an active metabolite with high affinity for 5-HT1B/1D receptors. wikipedia.org In contrast, naratriptan (B1676958) and almotriptan (B1666892) have shown a tolerability profile comparable to placebo in some studies. uspharmacist.com
Table 2: Comparative Aspects of Sumatriptan and Other Triptans from Preclinical and Clinical Data
| Triptan | Key Differentiating Feature (Compared to Sumatriptan) | Supporting Evidence |
| Almotriptan | Tolerability profile comparable to placebo in some studies. uspharmacist.com | Clinical trial data. uspharmacist.com |
| Eletriptan (B1671169) | Higher oral bioavailability. openaccessjournals.com | Pharmacokinetic studies. openaccessjournals.com |
| Naratriptan | Longer half-life and higher oral bioavailability. scielo.br | Pharmacokinetic studies. scielo.br |
| Rizatriptan | More rapid onset of action than oral Sumatriptan in some studies. scielo.br | Comparative clinical trials. scielo.br |
| Zolmitriptan | Converted to an active N-desmethyl metabolite with high receptor affinity. wikipedia.org | Pharmacological studies. wikipedia.org |
Advanced Analytical Methodologies for Chemical Characterization and Quantification
Chromatographic Techniques (e.g., RP-HPLC, HPTLC, LC-MS/MS)
Chromatography is the cornerstone for the analysis of Sumatriptan (B127528), providing powerful separation capabilities essential for purity assessment and quantification.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely reported technique for Sumatriptan analysis. rjptonline.orgjapsonline.comtsijournals.com These methods typically employ a C8 or C18 stationary phase and an isocratic or gradient mobile phase, often consisting of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) acetate) and organic modifiers such as acetonitrile (B52724) and methanol. rjptonline.orgjapsonline.comjapsonline.compharmajournal.netjournalijdr.com Detection is commonly performed using a UV detector at wavelengths ranging from 210 nm to 285 nm. rjptonline.orgjournalijdr.comresearchgate.net Several RP-HPLC methods have been developed and validated for determining Sumatriptan in bulk and pharmaceutical dosage forms, demonstrating high precision, accuracy, and linearity over various concentration ranges. rjptonline.orgjapsonline.compharmajournal.net For instance, one method showed linearity in the concentration range of 5-150 µg/ml with a correlation coefficient of 0.999. japsonline.comjapsonline.com
Table 1: Examples of RP-HPLC Methods for Sumatriptan(1+) Analysis
| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Linearity Range | Reference |
|---|---|---|---|---|---|
| C18 ODS Inertsil (250x4.6mm, 5µm) | Buffer:Acetonitrile:Methanol (80:10:10), pH 2.5 | 1.0 | 221 | 5-150 µg/mL | japsonline.comjapsonline.com |
| Phenomenex kinetex (250x4.6mm, 5µm) | Acetonitrile:Methanol:Triethylamine (10:10:80), pH 2.5 | 1.0 | 221 | 200-800 ng/spot | pharmajournal.net |
| Kromosil-ODS C18 (250x4.6mm, 5µ) | Water:Methanol (45:55), pH 2.5 | 1.0 | 277 | 20-80 µg/mL | scholarsresearchlibrary.com |
| Thermo Hypersil C4 (250x4.6mm, 5µm) | 20mM KH2PO4:Acetonitrile (65:35), pH 4.0 | 1.0 | 227 | 25-600 ng/mL | researchgate.net |
High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput alternative for the quantification of Sumatriptan. These methods typically use precoated silica (B1680970) gel 60F254 plates as the stationary phase. researchgate.netijpsonline.comnih.gov A common mobile phase is a mixture of methanol, water, and glacial acetic acid. researchgate.netijpsonline.com Detection is carried out by densitometry at a wavelength of around 230 nm. researchgate.netijpsr.com HPTLC methods have been validated for linearity, precision, and accuracy, with one study reporting a linear range between 200 to 800 ng/spot and a limit of detection of 63.87 ng/spot. researchgate.netnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and selectivity, making it ideal for bioanalytical applications where Sumatriptan concentrations are very low, such as in human plasma. nih.govnih.gov These methods often involve sample cleanup using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) prior to analysis. nih.govnih.govmoca.net.ua Quantification is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+). nih.govnih.gov A typical MRM transition for Sumatriptan is m/z 296.26 → 251.05. nih.govnih.govresearchgate.net These assays are validated according to regulatory guidelines and can achieve lower limits of quantification (LLOQ) as low as 0.5 ng/mL. nih.govnih.gov
Spectrophotometric Methods (e.g., UV, Bromatometric methods)
Spectrophotometric methods are valued for their simplicity, speed, and cost-effectiveness, making them suitable for routine quality control.
UV Spectrophotometry is based on the inherent absorbance of UV light by the Sumatriptan molecule. The wavelength of maximum absorbance (λmax) varies slightly depending on the solvent used. In water, the λmax is observed at 220 nm or 226 nm, while in 0.1 M HCl it is 226 nm, and in acetonitrile, it is 228 nm. rjptonline.orgtandfonline.comiajps.com These methods demonstrate linearity over specific concentration ranges, for example, 1–12 mcg/ml in distilled water. rjptonline.org The development of these methods includes validation for linearity, accuracy, and precision. rjptonline.orgtandfonline.com
Bromatometric methods are indirect spectrophotometric techniques that have been developed for Sumatriptan determination. scispace.comresearchgate.net These methods are based on the reaction of Sumatriptan with a known excess of bromine, which is generated in situ from a bromate-bromide mixture in an acidic medium. scispace.comresearchgate.net The unreacted bromine is then determined by reacting it with a dye, such as methyl orange or indigo (B80030) carmine. scispace.comresearchgate.net The decrease in the dye's absorbance, measured at a specific wavelength (e.g., 508 nm for methyl orange, 610 nm for indigo carmine), is proportional to the concentration of Sumatriptan. scispace.comresearchgate.net These methods have been shown to be sensitive, with Beer's law being obeyed in ranges as low as 0.2-1.6 µg/mL. scispace.comresearchgate.net
Capillary Electrophoresis for Compound Identification and Purity
Capillary Electrophoresis (CE) is a high-resolution separation technique that serves as a powerful alternative and complement to HPLC for the analysis of Sumatriptan. nih.govtandfonline.comamazonaws.com It is particularly useful for assessing the purity and content of Sumatriptan in pharmaceutical preparations like injection solutions. tandfonline.com The separation in CE is based on the differential migration of charged species in an electric field. For Sumatriptan, a basic compound, analysis is typically performed using a low-pH buffer (e.g., pH 2.3) to ensure the analyte is protonated. tandfonline.com An internal standard is often used to improve the repeatability of injection. tandfonline.com Detection is commonly achieved via UV absorbance at a wavelength of 214 nm. nih.govnih.gov CE methods for Sumatriptan have demonstrated excellent performance, with good selectivity, precision (typically <1% RSD for migration time), linearity, and repeatability. tandfonline.com The limit of detection can reach levels as low as 25 ng/mL. nih.gov
Method Development and Validation for Research Applications
The development and validation of analytical methods for Sumatriptan(1+) are executed in accordance with International Council for Harmonisation (ICH) guidelines to ensure their reliability for research and quality control. rjptonline.orgscispace.com The validation process rigorously assesses several key parameters:
Linearity: The ability of the method to elicit results that are directly proportional to the concentration of the analyte. For HPLC and HPTLC methods, linearity is often demonstrated over ranges like 5-150 µg/mL and 200-800 ng/spot, respectively, with correlation coefficients (r² or r) consistently exceeding 0.999. rjptonline.orgjapsonline.comresearchgate.net
Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, with results for Sumatriptan methods typically falling within 98-102%. researchgate.netscholarsresearchlibrary.com
Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For Sumatriptan methods, the relative standard deviation (%RSD) for precision is generally required to be less than 2.0%. rjptonline.orgresearchgate.netscholarsresearchlibrary.com
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as excipients or degradation products. researchgate.netnih.gov This is a critical aspect of stability-indicating methods.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For an RP-HPLC method, LOD and LOQ were found to be 1.967 μg/ml and 5.961 μg/ml, respectively, while for an HPTLC method, they were 63.87 ng/spot and 193.54 ng/spot. rjptonline.orgresearchgate.net
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate), providing an indication of its reliability during normal usage. japsonline.comjapsonline.comnih.gov
Stability-Indicating Methods and Degradation Product Analysis
Stability-indicating assay methods are crucial for determining the shelf-life of a drug product. These methods can separate the intact drug from its potential degradation products, thereby providing an accurate measure of the drug's concentration.
For Sumatriptan, stability-indicating RP-HPLC methods have been developed by subjecting the drug to forced degradation under various stress conditions as prescribed by the ICH, including acid and base hydrolysis, oxidation, heat, and photolysis. japsonline.comjapsonline.comnih.govnih.gov Studies have shown that Sumatriptan is stable under acidic, thermal, and neutral conditions but demonstrates significant degradation under basic, oxidative, and photolytic stress. nih.govnih.gov
The analysis of these stressed samples using techniques like LC-MS/MS is vital for the identification and structural characterization of the resulting degradation products (DPs). nih.govnih.gov In one study, eight degradation products were identified and characterized using UPLC-ESI/MS/MS and accurate mass measurements. nih.gov Two of the major degradation products were even isolated using preparative HPLC and further characterized by advanced NMR experiments, allowing for the establishment of a comprehensive degradation pathway. nih.gov The developed chromatographic methods were proven to be specific by successfully separating the peak of pure Sumatriptan from the peaks of all identified degradation products. japsonline.comnih.gov
Table 2: Summary of Forced Degradation Studies on Sumatriptan(1+)
| Stress Condition | Observation | Reference |
|---|---|---|
| Acidic (e.g., 1.0 M HCl) | Stable | nih.govnih.gov |
| Basic (e.g., 1.0 M NaOH) | Degradation observed | nih.govnih.gov |
| Oxidative (e.g., H₂O₂) | Degradation observed | nih.govnih.gov |
| Thermal (e.g., Heat at 90°C) | Stable | nih.govnih.gov |
| Photolytic (e.g., UV light) | Degradation observed | nih.gov |
| Neutral (e.g., water) | Stable | nih.gov |
Emerging Research Directions and Unresolved Questions
Further Elucidation of Metabolic Enzyme Contributions in vivo
The metabolism of Sumatriptan(1+) is primarily attributed to monoamine oxidase A (MAO-A), which catalyzes the oxidative deamination of the dimethylaminoethyl side chain to form an inactive indole (B1671886) acetic acid metabolite. hres.cafda.govwikipedia.org This pathway is considered the major route for its clearance. hres.ca Consequently, the co-administration of MAO-A inhibitors can significantly increase the systemic exposure to sumatriptan (B127528). criver.comnih.gov
However, recent in vitro studies using recombinant human enzymes have revealed a more complex metabolic landscape than previously understood. nih.gov These studies have shown that cytochrome P450 (CYP) enzymes may also contribute to the metabolism of Sumatriptan(1+). nih.govnih.gov Specifically, isoforms CYP1A2, CYP2C19, and CYP2D6 have been found to convert sumatriptan to N-desmethyl sumatriptan. nih.govresearchgate.net This intermediate can then be further demethylated to N,N-didesmethyl sumatriptan by CYP1A2 and CYP2D6. nih.govnih.gov
| Enzyme | Metabolic Role | Metabolite(s) | Reference |
|---|---|---|---|
| Monoamine Oxidase A (MAO-A) | Primary metabolic pathway; oxidative deamination. | Indole acetic acid analogue (major, inactive). | hres.cafda.gov |
| CYP1A2 | N-demethylation. | N-desmethyl sumatriptan, N,N-didesmethyl sumatriptan. | nih.govnih.gov |
| CYP2C19 | N-demethylation. | N-desmethyl sumatriptan. | nih.govnih.gov |
| CYP2D6 | N-demethylation. | N-desmethyl sumatriptan, N,N-didesmethyl sumatriptan. | nih.govnih.gov |
Advanced Computational Modeling for Mechanism Prediction
Advanced computational modeling, including molecular docking and molecular dynamics (MD) simulations, is becoming an indispensable tool for predicting the molecular mechanisms of Sumatriptan(1+). nih.govresearchgate.net These in silico techniques provide detailed insights into the interactions between sumatriptan and its receptor targets at an atomic level, complementing experimental data. nih.govresearchgate.net
Molecular docking studies have been used to predict the binding mode of sumatriptan within the orthosteric binding pockets of 5-HT1B and 5-HT1D receptors. nih.gov These models help to explain the structural basis for its agonist activity, showing how the tryptamine (B22526) core and its substituents form key interactions, such as hydrogen bonds and ionic interactions, with specific amino acid residues in the receptor. acs.orgresearchgate.net For example, simulations have highlighted the importance of interactions with residues like Asp129 and Thr134 in the 5-HT1B receptor. researchgate.net
Molecular dynamics simulations further enhance this understanding by modeling the dynamic behavior of the sumatriptan-receptor complex over time. nih.govscilit.com These simulations can reveal how the binding of sumatriptan influences the conformational changes in the receptor that lead to its activation. nih.gov Furthermore, computational approaches are being used to study the interaction of sumatriptan with lipid bilayers, providing insights into how the compound partitions into and behaves within cell membranes, which can influence its access to transmembrane receptors. researchgate.netacs.orgconicet.gov.ar Hidden Markov models have also been applied to predict the concentration-effect relationship of sumatriptan, linking its pharmacokinetic properties to clinical outcomes. page-meeting.orguniversiteitleiden.nl The ongoing refinement of these computational models holds the promise of more accurately predicting the pharmacological effects of sumatriptan and guiding the design of new molecules.
Development of Novel Analogues Based on SAR Insights
Structure-activity relationship (SAR) studies of Sumatriptan(1+) and other triptans have provided crucial insights for the development of novel analogues with potentially improved pharmacological profiles. acs.orgijnrd.org The fundamental structure of sumatriptan, featuring an indole ring and an amine side chain, mimics endogenous serotonin (B10506), allowing it to bind to 5-HT receptors. ijnrd.org SAR analysis has shown that specific structural features are critical for its activity.
Key SAR insights include:
The Indole Ring: This core structure is essential for mimicking serotonin and interacting with the 5-HT receptors. ijnrd.org
Substituents at Position 5: The N-methylmethanesulfonamide group at the 5-position of the indole ring enhances water solubility and is a key determinant of its agonist activity at 5-HT1B/1D receptors. acs.orgijnrd.org Modifications at this position are a major focus for developing new analogues.
The Amine Side Chain: The dimethylaminoethyl group at position 3 is crucial for receptor binding. ijnrd.org The size of the amine substituents is generally limited to maintain optimal interaction with the receptor. ijnrd.org
Researchers are actively using these insights to design and synthesize novel tryptamine derivatives. researchgate.net The goal is to create compounds with higher potency, greater receptor subtype selectivity (e.g., for 5-HT1D or the emerging 5-HT1F target), or improved pharmacokinetic properties. researchgate.netnih.gov For example, recent studies have explored introducing a fluorine atom to the indole ring or incorporating different substituents at position 5, which in some cases resulted in compounds with higher potency than sumatriptan in vitro. researchgate.net These efforts aim to develop next-generation therapeutics that may offer advantages over existing treatments.
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying Sumatriptan(1+) in pharmacokinetic studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard. Key parameters include:
- Mobile Phase : Phosphate buffer (pH 3.5) and acetonitrile in a 75:25 ratio.
- Column : C18 reverse-phase column (150 mm × 4.6 mm, 5 µm).
- Validation : Linearity (1–100 µg/mL), precision (RSD <2%), and recovery (>95%) must be established.
- Reference : Analytical protocols from pharmacopeial monographs provide impurity profiling, including limits for related substances (e.g., ≤0.5% for individual impurities) .
Q. How to design a cross-sectional study evaluating Sumatriptan(1+) efficacy in migraine populations?
- Methodological Answer :
Participant Selection : Recruit adults (18–65 years) with episodic migraines, excluding those with cardiovascular comorbidities.
Data Collection : Use standardized questionnaires (e.g., Migraine Disability Assessment Test) administered by trained pharmacists to ensure homogeneity .
Outcome Measures : Primary endpoints include pain relief at 2 hours and recurrence rates within 24 hours.
Bias Mitigation : Randomize participants and use double-blinding for placebo-controlled trials.
Q. What frameworks ensure rigor in formulating Sumatriptan(1+) research questions?
- Methodological Answer : Apply the FINER criteria :
- Feasible : Ensure access to clinical cohorts and analytical resources.
- Interesting : Address gaps, such as long-term safety in elderly populations.
- Novel : Explore understudied areas (e.g., genetic polymorphisms affecting drug metabolism).
- Ethical : Adhere to protocols for human subject protection .
- Relevant : Align with public health priorities, such as optimizing dosing regimens.
Advanced Research Questions
Q. How to resolve contradictions in Sumatriptan(1+) efficacy data across demographic subgroups?
- Methodological Answer :
Meta-Analysis : Pool data from heterogeneous studies (e.g., differing age groups, comorbidities) using random-effects models.
Subgroup Analysis : Stratify by variables like sex, BMI, and CYP450 enzyme activity.
Confounding Adjustment : Use multivariate regression to control for covariates (e.g., concomitant medications).
Mechanistic Studies : Investigate receptor-binding affinity variations via in vitro assays .
Q. What are best practices for integrating multi-omics data in Sumatriptan(1+) pharmacodynamic studies?
- Methodological Answer :
Data Collection : Pair transcriptomic (RNA-seq) and metabolomic (LC-MS) profiles from serum samples.
Integration Tools : Use bioinformatics pipelines (e.g., XCMS Online, MetaboAnalyst) for pathway enrichment analysis.
Validation : Corrogate findings with in vivo models (e.g., rodent migraine assays).
Ethical Compliance : Ensure data anonymization and storage compliance with GDPR/HIPAA .
Q. How to address genetic variability’s impact on Sumatriptan(1+) metabolism in study designs?
- Methodological Answer :
Genotyping : Screen participants for CYP3A4/5 and MAO-A polymorphisms using PCR-RFLP.
Pharmacokinetic Modeling : Develop population PK models (e.g., NONMEM) to estimate clearance variability.
Dose Adjustment : Propose genotype-guided dosing regimens in clinical guidelines.
Reporting : Use STROBE guidelines to document genetic subgroup analyses .
Data Presentation and Reproducibility
Q. How to structure tables for Sumatriptan(1+) clinical trial data?
- Methodological Answer :
- Formatting : Use Microsoft Word tables with Roman numeral numbering.
- Content : Include baseline characteristics (age, sex), efficacy endpoints, and adverse events.
- Footnotes : Explain abbreviations (e.g., AE = adverse event) and statistical tests (e.g., ANOVA).
- Self-Containment : Ensure tables are interpretable without referencing the main text .
Q. What strategies enhance reproducibility in Sumatriptan(1+) experimental protocols?
- Methodological Answer :
Detailed Methods : Specify HPLC column batch numbers, injection volumes, and calibration standards.
Supplementary Materials : Upload raw chromatograms and participant consent forms.
Reagent Documentation : Provide CAS numbers and purity certificates for all chemicals.
Peer Review : Pre-register protocols on platforms like ClinicalTrials.gov .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
